Etriciguat

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-pyridin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN7/c23-18-6-2-1-4-15(18)13-30-22-16(5-3-9-26-22)19(29-30)21-27-12-17(20(24)28-21)14-7-10-25-11-8-14/h1-12H,13H2,(H2,24,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIBMQLMFYXTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC=C(C(=N4)N)C5=CC=NC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193244 |

Source

|

| Record name | Etriciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402595-29-3 |

Source

|

| Record name | Etriciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402595293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etriciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETRICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3ZEH4F4CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacodynamic Investigation of Etriciguat: A Technical Guide

Executive Summary

Etriciguat (CAS: 402595-29-3) represents a potent, orally available soluble Guanylate Cyclase (sGC) stimulator. Unlike sGC activators (e.g., cinaciguat) which target heme-oxidized/free sGC, Etriciguat targets the heme-reduced form of the enzyme, amplifying the endogenous Nitric Oxide (NO) signaling pathway. This guide outlines the technical framework for investigating the pharmacodynamics (PD) of Etriciguat, focusing on its dual mechanism of action, kinetic profiling, and hemodynamic efficacy.

The investigation of Etriciguat requires a rigorous adherence to the "Dual-Mode" hypothesis:

-

Direct Stimulation: Allosteric binding to the sGC

subunit. -

Synergistic Sensitization: Stabilization of the nitrosyl-heme complex, enhancing sensitivity to low levels of endogenous NO.

Molecular Mechanism of Action (MOA)

The pharmacodynamic core of Etriciguat lies in its ability to bypass NO deficiency while simultaneously potentiating remaining NO signaling. This mechanism is distinct from PDE5 inhibitors (which prevent cGMP degradation) and nitrates (which provide exogenous NO).

The NO-sGC-cGMP Signaling Axis

Etriciguat binds to the

Pathway Visualization

Figure 1: The dual-mode activation of soluble Guanylate Cyclase by Etriciguat. Green nodes indicate the primary pharmacological intervention points.

In Vitro Pharmacodynamics: Enzyme Kinetics

To validate Etriciguat's potency, researchers must distinguish between NO-independent stimulation and NO-synergy .

Experimental Protocol: Purified sGC Activity Assay

This assay quantifies the formation of cGMP from GTP using purified recombinant human sGC (

Reagents:

-

Recombinant human sGC (purified).

-

Substrate: [

-32P]GTP or fluorescent GTP analog. -

Buffer: 50 mM TEA-HCl (pH 7.4), 2 mM MgCl2, 0.1% BSA.

-

NO Donor: DEA/NO (Diethylamine NONOate).

Workflow:

-

Preparation: Incubate purified sGC (approx. 10 ng/tube) with Etriciguat (0.1 nM – 10 µM) in the presence and absence of DEA/NO (100 nM).

-

Reaction: Initiate reaction with Mg-GTP. Incubate at 37°C for 10 minutes.

-

Termination: Stop reaction with ZnCO3 or EDTA.

-

Quantification: Separate cGMP via Alumina column chromatography or TR-FRET immunoassay.

Data Presentation: Expected Kinetic Profile

The following table summarizes the expected pharmacodynamic profile for a high-potency sGC stimulator like Etriciguat.

| Parameter | Condition | Expected Value Range | Mechanistic Insight |

| EC50 (Basal) | No NO donor | 10 – 100 nM | High-affinity binding to the allosteric site on |

| Fold Activation (Basal) | No NO donor | 20x – 50x | Direct stimulation capacity in NO-deficient environments. |

| EC50 (Synergistic) | + 100 nM DEA/NO | 1 – 10 nM | Synergistic shift; Etriciguat sensitizes sGC to low NO. |

| Fold Activation (Syn) | + 100 nM DEA/NO | >100x | "Dual-mode" amplification; confirms sGC stimulation vs activation. |

Critical Control: The assay must include a heme-oxidizing agent (e.g., ODQ). Etriciguat activity should be abolished or significantly reduced by ODQ, confirming its heme-dependency. This distinguishes it from sGC activators (e.g., Cinaciguat) which remain active in oxidized conditions.

Ex Vivo & In Vivo Pharmacodynamics

Translating enzyme kinetics to functional vasorelaxation requires rigorous tissue bath and telemetry protocols.

Protocol: Isometric Tension Recording (Aortic Rings)

This experiment measures the functional vasorelaxant capacity of Etriciguat.

-

Tissue Isolation: Harvest thoracic aorta from Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR). Clean connective tissue and cut into 3-4 mm rings.

-

Mounting: Mount rings in organ baths containing Krebs-Henseleit buffer (37°C, 95% O2/5% CO2).

-

Pre-constriction: Induce stable contraction with Phenylephrine (PE, 1 µM).

-

Dose-Response: Add cumulative concentrations of Etriciguat (

to -

Validation: Repeat in the presence of L-NAME (eNOS inhibitor) to assess efficacy in NO-depleted tissue.

Protocol: Hemodynamic Telemetry (In Vivo)

Objective: Assess acute and chronic blood pressure lowering effects.

-

Subject: Conscious, freely moving SHRs implanted with radiotelemetry transmitters (abdominal aorta).

-

Dosing: Oral gavage (PO), single dose (1, 3, 10 mg/kg).

-

Measurement: Mean Arterial Pressure (MAP), Heart Rate (HR), and Pulse Pressure recorded continuously for 24-48 hours.

Experimental Workflow Visualization

Figure 2: Integrated pharmacodynamic workflow for validating Etriciguat efficacy from molecule to organism.

Therapeutic Implications & Safety Pharmacology[1][2]

Selectivity Profile

Etriciguat is characterized by high selectivity for sGC. Unlike non-specific PDE inhibitors, it should not show significant affinity for cGMP-regulated phosphodiesterases (PDE5, PDE6) at therapeutic concentrations.

-

Safety Check: Verify lack of visual disturbances (PDE6 inhibition) or excessive hypotension (over-stimulation).

Differentiation

-

vs. Nitrates: Etriciguat does not induce tolerance.

-

vs. sGC Activators: Etriciguat requires the heme group. It is most effective in diseases where sGC is present but NO bioavailability is low (e.g., endothelial dysfunction, hypertension, HFpEF).

References

- Follmann, M., et al. (2013). The chemistry and biology of soluble guanylate cyclase stimulators and activators. Angewandte Chemie International Edition.

- Stasch, J. P., et al. (2011). Targeting the NO-cGMP pathway in cardiovascular disease. Expert Opinion on Investigational Drugs. (Reference for standard sGC protocols).

- Sandner, P., et al. (2019). Soluble Guanylate Cyclase Stimulators and Activators: Implications for Clinical Use. Handbook of Experimental Pharmacology.

- Ghofrani, H. A., et al. (2017). Riociguat for the treatment of chronic thromboembolic pulmonary hypertension. New England Journal of Medicine.

Etriciguat: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator

Abstract

Etriciguat is a potent and selective stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly activating sGC, Etriciguat enhances the production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and physicochemical properties of Etriciguat. While specific preclinical and clinical data for Etriciguat are not extensively available in the public domain, this guide will draw upon the broader knowledge of the sGC stimulator class to provide context for its therapeutic potential and to offer a representative experimental protocol for in vitro activity assessment. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of sGC modulation.

Introduction: The Promise of Soluble Guanylate Cyclase Stimulation

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental physiological regulatory system. Dysregulation of this pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including pulmonary hypertension and heart failure.[1] Traditional therapies have often focused on upstream modulation of NO production. However, a newer class of compounds, the sGC stimulators, offers a more direct approach by targeting the sGC enzyme itself.

Etriciguat belongs to this innovative class of therapeutics. These agents act independently of and synergistically with endogenous NO to enhance cGMP production, thereby offering a potential therapeutic advantage in conditions where NO bioavailability is compromised. This guide will delve into the technical aspects of Etriciguat, providing a foundational understanding for its further investigation and potential clinical application.

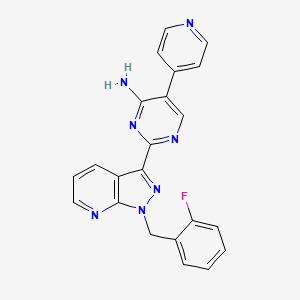

Chemical Structure and Identification

Etriciguat is a complex heterocyclic molecule. Its systematic IUPAC name is 2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-pyridin-4-ylpyrimidin-4-amine.[2] The chemical structure of Etriciguat is presented below:

Figure 1: Chemical Structure of Etriciguat

Caption: 2D representation of the chemical structure of Etriciguat.

Table 1: Chemical and Physical Properties of Etriciguat

| Property | Value | Source |

| IUPAC Name | 2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-pyridin-4-ylpyrimidin-4-amine | [2] |

| CAS Number | 402595-29-3 | [3] |

| Molecular Formula | C22H16FN7 | [2] |

| Molecular Weight | 397.41 g/mol | [2] |

| Solubility | Data not publicly available. As a Biopharmaceutics Classification System (BCS) Class II drug, the related compound Vericiguat has low solubility.[4] | - |

| pKa | Data not publicly available. The related compound Vericiguat is a basic compound with a pKa of 4.7.[4] | - |

| Melting Point | Data not publicly available. | - |

Mechanism of Action: Direct Stimulation of Soluble Guanylate Cyclase

Etriciguat exerts its pharmacological effect by directly stimulating soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1] sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

The stimulation of sGC by Etriciguat is independent of the presence of NO, which is a key differentiator from other therapeutic strategies that aim to increase NO bioavailability.[6] Furthermore, sGC stimulators have been shown to act synergistically with NO, enhancing the enzyme's sensitivity to its natural ligand.[7] This dual mechanism of action is particularly advantageous in disease states characterized by endothelial dysfunction and reduced NO production.

The downstream effects of increased cGMP are manifold and include:

-

Vasodilation: cGMP activates protein kinase G (PKG), which leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in relaxation and vasodilation.

-

Anti-proliferative Effects: The NO-sGC-cGMP pathway inhibits the proliferation of vascular smooth muscle cells, a key process in vascular remodeling and the progression of pulmonary hypertension.

-

Anti-platelet Aggregation: cGMP plays a role in inhibiting platelet activation and aggregation, which is beneficial in preventing thrombosis.

Figure 2: The NO-sGC-cGMP Signaling Pathway and the Role of Etriciguat

Caption: The signaling pathway of soluble guanylate cyclase and the mechanism of action of Etriciguat.

Preclinical and Clinical Overview

While Etriciguat has been identified as a potent sGC stimulator in patent literature, detailed preclinical and clinical study data for this specific compound are not widely published.[6][8] However, the therapeutic potential of the sGC stimulator class has been extensively investigated with other molecules such as Riociguat and Vericiguat.

These related compounds have demonstrated efficacy in clinical trials for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), leading to regulatory approvals.[1][9] More recently, Vericiguat has been investigated for the treatment of heart failure with reduced ejection fraction.[10] These studies have generally shown that sGC stimulators can improve hemodynamic parameters, exercise capacity, and clinical outcomes in these patient populations.

It is plausible that Etriciguat shares a similar therapeutic potential, although further dedicated studies are required to establish its specific efficacy and safety profile.

Representative Experimental Protocol: In Vitro sGC Activity Assay

The following protocol describes a general method for determining the in vitro activity of a soluble guanylate cyclase stimulator like Etriciguat. This protocol is based on established methodologies and may require optimization for specific experimental conditions.

Objective: To determine the concentration-dependent effect of Etriciguat on the enzymatic activity of purified or recombinant soluble guanylate cyclase.

Materials:

-

Purified recombinant human sGC

-

Etriciguat stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 1 mM GTP, 3 mM MgCl2, 0.5 mM IBMX (a phosphodiesterase inhibitor), 1 mM DTT)

-

GTP substrate solution

-

[α-32P]GTP (for radiometric detection) or a cGMP enzyme immunoassay (EIA) kit

-

96-well microplates

-

Scintillation counter or microplate reader (depending on the detection method)

Methodology:

-

Preparation of Reagents:

-

Prepare a serial dilution of Etriciguat in the assay buffer to achieve the desired final concentrations.

-

Prepare the complete assay buffer containing all components except the sGC enzyme.

-

-

Enzyme Reaction:

-

In a 96-well microplate, add the appropriate volume of the serially diluted Etriciguat or vehicle control (DMSO in assay buffer).

-

Add the sGC enzyme to each well to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a solution such as 0.1 M HCl or by heat inactivation.

-

-

Detection of cGMP:

-

Radiometric Method: If using [α-32P]GTP, the produced [α-32P]cGMP can be separated by column chromatography and quantified using a scintillation counter.[8]

-

EIA Method: If using a cGMP EIA kit, follow the manufacturer's instructions to quantify the amount of cGMP produced in each well. This typically involves a competitive binding assay and subsequent measurement of absorbance or fluorescence.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the amount of cGMP produced against the concentration of Etriciguat.

-

Determine the EC50 value (the concentration of Etriciguat that produces 50% of the maximal response) using a suitable non-linear regression analysis.

-

Figure 3: Experimental Workflow for In Vitro sGC Activity Assay

Caption: A stepwise workflow for determining the in vitro activity of an sGC stimulator.

Safety and Toxicology

The most common adverse events associated with sGC stimulators are related to their vasodilatory effects and include headache, dizziness, hypotension, and dyspepsia.[11] These side effects are generally mild to moderate in severity.

It is crucial for any future development of Etriciguat to include a comprehensive non-clinical and clinical safety program to fully characterize its toxicological profile and to establish a safe therapeutic window.

Conclusion and Future Directions

Etriciguat is a promising member of the soluble guanylate cyclase stimulator class of compounds. Its chemical structure is designed to directly activate sGC, a key enzyme in the NO-cGMP signaling pathway. While specific experimental data for Etriciguat remain limited, the well-established therapeutic utility of other sGC stimulators in cardiovascular diseases provides a strong rationale for its further investigation.

Future research should focus on elucidating the detailed physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and the efficacy and safety of Etriciguat in relevant preclinical models and eventually in human clinical trials. Such studies will be essential to unlock the full therapeutic potential of this novel molecule.

References

-

(2019). solid forms of an sgc stimulator - Justia Patents. Retrieved from [Link]

- (2020). WO2021172982A1 - Therapeutic combination for the treatment of brain ischemia and said ... - Google Patents.

-

(2020). Repurposing Therapeutics to Identify Novel Inhibitors Targeting 2'-O-Ribose Methyltransferase Nsp16 of SARS-CoV-2 - Semantic Scholar. Retrieved from [Link]

-

Evgenov, O. V., Pacher, P., Schmidt, P. M., Haskó, G., Schmidt, H. H., & Stasch, J. P. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature reviews. Drug discovery, 5(9), 755–768. [Link]

-

Ghofrani, H. A., Galiè, N., Grimminger, F., Grünig, E., Humbert, M., Jing, Z. C., ... & Seeger, W. (2013). Riociguat for the treatment of pulmonary arterial hypertension. The New England journal of medicine, 369(4), 330–340. [Link]

-

(2006). Advice Concerning the Addition of Certain Pharmaceutical Products and Chemical Intermediates to the Pharmaceutical Appendix to t - USITC. Retrieved from [Link]

- (2018). US20170291902A1 - sGC STIMULATORS - Google Patents.

-

Armstrong, P. W., Pieske, B., Anstrom, K. J., Ezekowitz, J., Hernandez, A. F., Butler, J., ... & Voors, A. A. (2020). Vericiguat in Patients with Heart Failure and Reduced Ejection Fraction. The New England journal of medicine, 382(20), 1883–1893. [Link]

-

Boettcher, M. F., Gerisch, M., Lobmeyer, M., Schultze-Mosgau, M. H., & Frey, R. (2020). Metabolism and Pharmacokinetic Drug-Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies. Clinical pharmacology in drug development, 9(8), 980–993. [Link]

-

Denninger, J. W., & Marletta, M. A. (1999). Guanylate cyclase and the ·NO/cGMP signaling pathway. Biochimica et biophysica acta, 1411(2-3), 334–350. [Link]

-

(2008). FDA_NCIt_Subsets 2008-06-27.txt - NCI EVS. Retrieved from [Link]

-

(2021). Binary-QSAR guided virtual screening of FDA approved drugs and compounds in clinical investigation against SARS - TÜBİTAK Academic Journals. Retrieved from [Link]

-

(2023). CRYSTALLINE FORMS OF AN sGC STIMULATOR - Justia Patents. Retrieved from [Link]

-

Stasch, J. P., Pacher, P., & Evgenov, O. V. (2011). Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease. Circulation, 123(20), 2263–2273. [Link]

-

Stasch, J. P., Schmidt, P. M., Nedvetsky, P. I., Werner, M., & Schmidt, H. H. (2002). The discovery of BAY 41-2272, a nitric oxide-independent, heme-dependent stimulator of soluble guanylate cyclase. British journal of pharmacology, 136(5), 773–783. [Link]

-

(2012). Structure and Regulation of Soluble Guanylate Cyclase - ITQB NOVA. Retrieved from [Link]

-

(2004). Activation of Soluble Guanylyl Cyclase at the Leading Edge during Dictyostelium Chemotaxis - Molecular Biology of the Cell (MBoC). Retrieved from [Link]

-

(2013). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2013 - The Antibody Society. Retrieved from [Link]

-

(2018). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances - World Health Organization (WHO). Retrieved from [Link]

-

(2025). Measurement of cGMP and Soluble Guanylyl Cyclase Activity | Request PDF. Retrieved from [Link]

-

(2026). ETRICIGUAT - gsrs. Retrieved from [Link]

-

(2014). Interfacial Residues Promote an Optimal Alignment of the Catalytic Center in Human Soluble Guanylate Cyclase: Heterodimerization - OSU Chemistry. Retrieved from [Link]

-

(2021). Prediction of Melting Point and Aqueous Solubility of Barbiturates - SciSpace. Retrieved from [Link]

-

(2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PubMed. Retrieved from [Link]

-

(2006). Advice Concerning the Addition of Certain Pharmaceutical Products and Chemical Intermediates to the Pharmaceutical Appendix to t - USITC. Retrieved from [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. usitc.gov [usitc.gov]

- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Safety and efficacy of soluble guanylate cyclase stimulators in patients with heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and Pharmacokinetic Drug-Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Etriciguat Modulation of Vascular Smooth Muscle Physiology

Executive Summary

Etriciguat (CAS: 402595-29-3) represents a distinct class of heme-dependent soluble guanylate cyclase (sGC) stimulators designed to address vascular dysfunction characterized by impaired Nitric Oxide (NO) bioavailability. Unlike NO donors, which often lead to tolerance and oxidative stress, Etriciguat directly sensitizes sGC to low levels of endogenous NO and can stimulate the enzyme in an NO-independent manner.

This guide details the pharmacodynamic impact of Etriciguat on Vascular Smooth Muscle Cells (VSMCs) , focusing on the dual mechanism of vasorelaxation and anti-proliferative phenotypic modulation. It provides researchers with validated experimental protocols for assessing these effects in vitro and ex vivo, supported by mechanistic signaling visualizations.

Part 1: Mechanistic Foundation

The sGC-cGMP-PKG Axis

In healthy vasculature, endothelial-derived NO binds to the prosthetic heme group of sGC in VSMCs, catalyzing the conversion of GTP to cGMP.[1] Etriciguat acts as an allosteric modulator, binding to the

Mechanism of Action:

-

NO-Synergy: Stabilizes the nitrosyl-heme complex, amplifying cGMP production even when NO levels are sub-physiological (e.g., in endothelial dysfunction).

-

Direct Stimulation: Induces a conformational change in the sGC enzyme that mimics NO binding, allowing for catalytic activity in the complete absence of NO, provided the heme moiety is reduced (Fe

).

DOT Visualization: Signaling Pathway

The following diagram illustrates the entry point of Etriciguat within the VSMC signaling cascade, highlighting its downstream effects on Myosin Light Chain Phosphatase (MLCP) and cytoskeletal remodeling.

Caption: Etriciguat synergizes with NO to activate sGC, driving cGMP-mediated vasorelaxation and anti-proliferative signaling.

Part 2: Pharmacodynamics in VSMCs

Vasorelaxation (Acute Response)

Etriciguat induces rapid relaxation of pre-constricted vessels. This effect is preserved even in disease states (e.g., hypertension, atherosclerosis) where endogenous NO synthesis (eNOS activity) is compromised, differentiating it from PDE5 inhibitors which require upstream NO flow.

Anti-Proliferation & Phenotypic Switching (Chronic Response)

Under pathological stress (e.g., PDGF stimulation), VSMCs switch from a "contractile" (quiescent) phenotype to a "synthetic" (proliferative) phenotype.

-

Effect: Etriciguat inhibits DNA synthesis and migration in VSMCs.

-

Marker: Preservation of contractile markers (e.g.,

-SMA, SM22

Data Summary: Comparative Efficacy

Note: Values are representative of the sGC stimulator class (e.g., Riociguat/Etriciguat) in preclinical models.

| Parameter | Etriciguat / sGC Stimulators | PDE5 Inhibitors (e.g., Sildenafil) | NO Donors (e.g., SNP) |

| Target | sGC (Heme-dependent) | PDE5 Enzyme | sGC (via NO release) |

| NO Dependence | Partial (Synergistic) | High (Required) | N/A (Source of NO) |

| Effect in NO-Deficiency | High Efficacy | Low Efficacy | High (Risk of Tolerance) |

| VSMC Antiproliferation | Potent (via cGMP/ERK inhibition) | Moderate | Moderate |

Part 3: Experimental Methodologies

Protocol A: Isometric Tension Recording (Wire Myography)

Objective: Quantify the vasorelaxant potency (

Reagents:

-

Krebs-Henseleit Buffer (KHB), aerated with 95%

/5% -

Phenylephrine (PE) or U46619 (Pre-constrictors).

-

ODQ (sGC heme oxidant) – Optional control to prove heme-dependency.

Step-by-Step Workflow:

-

Isolation: Dissect thoracic aorta or mesenteric arteries from rodents (e.g., Sprague-Dawley rats). Clean adherent fat/connective tissue in cold KHB.

-

Mounting: Cut vessels into 2mm rings and mount on tungsten wires in a myograph chamber.

-

Normalization: Stretch vessels to optimal passive tension (IC90) equivalent to 100 mmHg transmural pressure.

-

Wake-up: Challenge with 60 mM KCl to verify viability. Wash 3x.

-

Pre-constriction: Induce stable contraction with PE (

) until plateau (approx. 10-15 mins). -

Dose-Response: Add Etriciguat cumulatively (

to -

Calculation: Express relaxation as % reversal of PE-induced tone.

Protocol B: cGMP Accumulation Assay in Cultured VSMCs

Objective: Verify molecular engagement of sGC by Etriciguat.

Step-by-Step Workflow:

-

Cell Culture: Seed Primary Human Aortic Smooth Muscle Cells (HASMCs) in 24-well plates. Starve in serum-free media for 24h.

-

PDE Inhibition: Pre-treat with IBMX (

, 30 min) to prevent cGMP degradation during the assay. -

Treatment:

-

Lysis: Terminate reaction after 10-20 mins with 0.1M HCl.

-

Detection: Quantify cGMP using a competitive ELISA or FRET-based biosensor.

DOT Visualization: Experimental Logic

Caption: Workflow for assessing Etriciguat-induced vasorelaxation using wire myography.

Part 4: References

-

Stasch, J. P., et al. (2001). "NO-independent stimulators of soluble guanylate cyclase."[4][5][6][7] Nature, 410(6825), 212-215. (Foundational mechanism for sGC stimulators).

-

Sandner, P., et al. (2019). "Soluble Guanylate Cyclase Stimulators and Activators."[4][8][9][10][11][12][13][14] Handbook of Experimental Pharmacology, 264, 355-390.

-

Ghofrani, H. A., et al. (2013).[5] "Riociguat for the Treatment of Chronic Thromboembolic Pulmonary Hypertension." New England Journal of Medicine, 369, 319-329. (Clinical validation of the drug class).

-

Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. (Chemical structure and class properties).[1][2][5][7][8][9][13][15][16]

-

Patent WO2003086407 . "Use of sGC stimulators for the treatment of diseases." (Specific disclosure of Etriciguat/BAY 74-4129).

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. youtube.com [youtube.com]

- 3. usitc.gov [usitc.gov]

- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. SGC STIMULATORS - Patent 3092231 [data.epo.org]

- 8. PDB-7d9u: Structure of human soluble guanylate cyclase in the cinciguat-bou... - Yorodumi [pdbj.org]

- 9. rcsb.org [rcsb.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2020109354A1 - Novel dual mode of action soluble guanylate cyclase activators and phosphodiesterase inhibitors and uses thereof - Google Patents [patents.google.com]

- 14. WO2015089182A1 - Sgc stimulators - Google Patents [patents.google.com]

- 15. eur-lex.europa.eu [eur-lex.europa.eu]

- 16. echemi.com [echemi.com]

Methodological & Application

Application Notes & Protocols: Investigating Etriciguat in Combination with Other Cardiovascular Drugs

Abstract: The therapeutic landscape of cardiovascular disease is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. Etriciguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a promising new class of cardiovascular drug. By directly stimulating sGC, both independently of and synergistically with nitric oxide (NO), etriciguat enhances the production of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in vasodilation, cardiac contractility, and inhibition of pathological remodeling.[1][2] This guide provides an in-depth exploration of the scientific rationale and practical methodologies for investigating etriciguat in combination with other cardiovascular agents in preclinical and clinical research settings. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and outline key considerations for robust study design.

The Scientific Foundation: The NO-sGC-cGMP Signaling Pathway

Understanding the mechanism of action of etriciguat is paramount to designing logical combination therapies. Etriciguat targets a central signaling pathway in cardiovascular homeostasis: the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.

In a healthy vasculature, endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells. There, NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP.[3][4] cGMP then activates protein kinase G (PKG), leading to a cascade of events that reduce intracellular calcium levels and desensitize contractile proteins, ultimately causing vasodilation.[5]

In cardiovascular diseases like heart failure and pulmonary hypertension, NO bioavailability is often reduced, and sGC can become oxidized and heme-free, rendering it unresponsive to NO.[6][7] This impairment of the NO-sGC-cGMP pathway contributes to endothelial dysfunction, vasoconstriction, fibrosis, and inflammation.[8]

Etriciguat and other sGC stimulators are designed to overcome this deficit. They have a dual mechanism:

-

Direct Stimulation: They can stimulate sGC to produce cGMP even in the absence of NO.[2]

-

Sensitization to NO: They sensitize sGC to even low, endogenous levels of NO, amplifying the natural signaling pathway.[2][9]

This mechanism is distinct from other drug classes that modulate this pathway, providing a strong basis for combination studies.

Caption: The NO-sGC-cGMP signaling pathway and points of pharmacological intervention.

Rationale for Combination Therapies with Etriciguat

The complexity of cardiovascular diseases often necessitates a multi-pronged therapeutic approach.[10][11] Combining etriciguat with other cardiovascular drugs is based on the principle of targeting complementary or synergistic pathways to achieve superior clinical outcomes compared to monotherapy.[12]

| Potential Combination Class | Mechanism of Action | Scientific Rationale for Combination with Etriciguat | Potential Therapeutic Area |

| Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) (e.g., Sacubitril/Valsartan) | Valsartan blocks the AT1 receptor, inhibiting the harmful effects of angiotensin II. Sacubitril inhibits neprilysin, increasing levels of natriuretic peptides which also signal via cGMP. | Complementary cGMP Enhancement: Etriciguat directly stimulates cGMP production via sGC, while ARNIs increase cGMP via the particulate guanylate cyclase (pGC) pathway. This dual-pathway activation could lead to enhanced vasodilation, natriuresis, and anti-remodeling effects. | Heart Failure (HFrEF & HFpEF) |

| SGLT2 Inhibitors (e.g., Dapagliflozin, Empagliflozin) | Inhibit sodium-glucose cotransporter 2 in the kidney, leading to glycosuria, natriuresis, and systemic metabolic benefits. May also improve endothelial function. | Distinct Mechanisms: SGLT2 inhibitors reduce preload and improve cardiac metabolism and energetics through mechanisms completely independent of the NO-sGC-cGMP pathway. The combination addresses both hemodynamic and metabolic aspects of heart failure. | Heart Failure (HFrEF & HFpEF), Diabetic Kidney Disease |

| Mineralocorticoid Receptor Antagonists (MRAs) (e.g., Spironolactone, Eplerenone) | Block the effects of aldosterone, reducing sodium and water retention, fibrosis, and inflammation. | Targeting Fibrosis and Inflammation: While etriciguat primarily addresses vascular tone and endothelial function, MRAs directly target the pro-fibrotic and pro-inflammatory signaling driven by aldosterone, offering a comprehensive anti-remodeling strategy. | Heart Failure, Resistant Hypertension |

| Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan, Ambrisentan) | Block the potent vasoconstrictor effects of endothelin-1. | Dual Vasodilator Pathways: Combining an sGC stimulator (promoting cGMP-mediated vasodilation) with an ERA (blocking endothelin-mediated vasoconstriction) could produce a powerful synergistic effect on reducing vascular resistance.[13] | Pulmonary Arterial Hypertension (PAH) |

Expert Insight: The combination of an sGC stimulator with a phosphodiesterase type-5 (PDE5) inhibitor is generally not recommended in a clinical setting. While mechanistically plausible (one boosts cGMP production, the other prevents its breakdown), the potential for synergistic vasodilation carries a high risk of profound and symptomatic hypotension.[14] Preclinical studies must carefully evaluate this risk.

Preclinical Research: Protocols and Methodologies

Robust preclinical data is the bedrock of any drug development program. The following protocols are designed to assess the pharmacodynamic effects and potential synergy of etriciguat in combination with other cardiovascular agents.

Protocol 1: In Vitro sGC Activity Assay in Cell Lysates

Objective: To quantify the direct effect of etriciguat, alone and in combination with an NO donor, on sGC enzyme activity by measuring cGMP production.

Rationale: This cell-free assay isolates the direct enzymatic activity of sGC from other cellular processes, providing a clean assessment of etriciguat's primary mechanism of action. It serves as a crucial first step to confirm target engagement and explore synergistic potential with NO donors.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs) or platelets

-

Cell Lysis Buffer (e.g., containing protease inhibitors and a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation)

-

Purified sGC enzyme (for validation)

-

Reaction Buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 0.1 mM GTP)

-

Etriciguat stock solution (in DMSO)

-

NO donor (e.g., DEA/NO or SNP)

-

cGMP ELISA kit

-

Bradford assay reagents for protein quantification

Procedure:

-

Cell Lysate Preparation: Culture VSMCs to confluence. Wash cells with cold PBS and lyse using the specified lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing cytosolic proteins, including sGC.

-

Protein Quantification: Determine the total protein concentration of the lysate using a Bradford assay. This is critical for normalizing sGC activity.

-

Reaction Setup: In a 96-well plate, prepare the following conditions in triplicate. The final volume should be consistent (e.g., 100 µL).

-

Baseline: Lysate + Reaction Buffer + Vehicle (DMSO)

-

Etriciguat Dose-Response: Lysate + Reaction Buffer + increasing concentrations of Etriciguat

-

NO Donor Control: Lysate + Reaction Buffer + NO donor

-

Combination: Lysate + Reaction Buffer + NO donor + increasing concentrations of Etriciguat

-

-

Initiate Reaction: Add GTP to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

-

cGMP Quantification: Measure the amount of cGMP produced in each well using a competitive cGMP ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Normalize cGMP concentrations to the total protein content (pmol cGMP/mg protein/min).

-

Plot the dose-response curves for etriciguat alone and in the presence of the NO donor.

-

Analyze for a leftward shift in the dose-response curve in the combination group, which would indicate synergy.

-

Self-Validation System:

-

Positive Control: Use a known sGC stimulator like YC-1 or the approved drug vericiguat to confirm assay performance.[15]

-

Negative Control: A reaction mix without cell lysate or with heat-inactivated lysate should yield no cGMP.

-

PDE Inhibition: The presence of a PDE inhibitor like IBMX is crucial to prevent the rapid degradation of newly synthesized cGMP, ensuring the measured output reflects sGC activity.[7]

Protocol 2: Ex Vivo Assessment of Vascular Reactivity in Isolated Arterial Rings

Objective: To evaluate the vasodilatory effects of etriciguat in combination with another cardiovascular agent on pre-constricted arterial segments.

Rationale: This ex vivo method provides a functional readout of a drug's effect on vascular tone in an intact tissue, preserving the complex interplay between endothelial and smooth muscle cells.[3][16] It is a gold-standard technique for assessing vasodilator pharmacology.[17][18][19]

Materials:

-

Wire or pressure myograph system[3]

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂

-

Vasoconstrictor agent (e.g., Phenylephrine, U-46619)

-

Acetylcholine (ACh) and Sodium Nitroprusside (SNP) for vessel integrity checks

-

Etriciguat and combination drug stock solutions

Procedure:

-

Vessel Isolation: Humanely euthanize a laboratory animal (e.g., rat, mouse) and carefully dissect a segment of artery (e.g., thoracic aorta, mesenteric artery). Place it immediately in ice-cold PSS.

-

Mounting: Clean the artery of surrounding tissue and cut into 2-3 mm rings. Mount the rings on the wires of the myograph in a bath containing PSS at 37°C and continuously gassed.

-

Equilibration: Allow the vessels to equilibrate for 60-90 minutes under a standardized resting tension.

-

Viability Check:

-

Constrict the vessel with a high-potassium PSS to confirm smooth muscle viability.

-

Wash and return to normal PSS. Pre-constrict with phenylephrine (to ~80% of max contraction).

-

Add a single high dose of acetylcholine to test for endothelium-dependent relaxation. A robust relaxation confirms endothelial integrity.

-

Add a single high dose of SNP to confirm the vessel's ability to respond to NO-mediated signaling.

-

-

Experimental Protocol:

-

Wash the vessels and allow them to return to baseline tension.

-

Pre-incubate a set of rings with the combination drug (Drug X) or its vehicle for a defined period (e.g., 30 minutes).

-

Pre-constrict all vessel rings with phenylephrine to a stable plateau.

-

Generate a cumulative concentration-response curve to etriciguat by adding increasing doses to the bath. Record the relaxation at each concentration.

-

-

Data Analysis:

-

Express relaxation as a percentage of the pre-constriction tone.

-

Plot the concentration-response curves for etriciguat alone vs. etriciguat in the presence of Drug X.

-

Compare EC₅₀ (concentration for 50% effect) and Eₘₐₓ (maximum effect) values between groups to determine if the interaction is additive, synergistic, or antagonistic.

-

Caption: Workflow for ex vivo vascular function assessment using wire myography.

Protocol 3: In Vivo Hemodynamic Assessment in a Large Animal Model of Heart Failure

Objective: To investigate the chronic effects of combination therapy involving etriciguat on cardiac function and hemodynamics in a clinically relevant large animal model.

Rationale: Small animal models are useful for initial screening, but large animal models (e.g., swine, canine) of cardiovascular disease often better recapitulate human pathophysiology and are essential for preclinical testing of therapies.[20][21] Models of Heart Failure with Preserved Ejection Fraction (HFpEF), in particular, are challenging to create and require multiple insults, such as a high-fat diet combined with hypertension induction, to mimic the human clinical syndrome.[20][22][23][24]

Model: Porcine model of HFpEF induced by a combination of a high-fat/high-fructose diet and DOCA (deoxycorticosterone acetate) to induce hypertension and metabolic syndrome.[20]

Procedure:

-

Model Induction: Acclimate pigs to the diet and administer DOCA for a period of 12-16 weeks to induce the HFpEF phenotype.

-

Baseline Characterization: Perform baseline assessments to confirm the disease phenotype, including:

-

Echocardiography: To measure ejection fraction (which should be preserved, >50%), diastolic function (E/e'), left atrial volume, and ventricular hypertrophy.

-

Invasive Hemodynamics (Right Heart Catheterization): To measure pulmonary capillary wedge pressure (PCWP) at rest and during exercise/stress to confirm diastolic dysfunction.[25]

-

-

Randomization and Treatment: Randomly assign animals to treatment groups (n=8-10 per group):

-

Group 1: Vehicle (Placebo)

-

Group 2: Etriciguat Monotherapy

-

Group 3: Drug X Monotherapy (e.g., an SGLT2 inhibitor)

-

Group 4: Etriciguat + Drug X Combination Therapy

-

Administer drugs orally once daily for a chronic period (e.g., 8-12 weeks).

-

-

Interim Monitoring: Perform weekly blood pressure monitoring and periodic echocardiograms to track disease progression and response to therapy.

-

Terminal Procedure: At the end of the treatment period, perform a final, comprehensive assessment under anesthesia.

-

Invasive Hemodynamics: Place a pressure-volume (PV) loop catheter in the left ventricle to measure load-dependent and load-independent indices of systolic and diastolic function (e.g., End-Systolic Pressure-Volume Relationship - ESPVR, End-Diastolic Pressure-Volume Relationship - EDPVR, Tau).

-

Blood/Tissue Collection: Collect blood for biomarker analysis (e.g., NT-proBNP) and harvest heart and vascular tissues for histological (fibrosis) and molecular (gene expression) analysis.

-

-

Data Analysis: Compare hemodynamic, echocardiographic, biomarker, and histological endpoints between the four groups using appropriate statistical tests (e.g., ANOVA). Look for a statistically significant improvement in the combination therapy group compared to both monotherapy groups.

Clinical Research: Design and Considerations

Transitioning from preclinical to clinical research requires careful planning to ensure patient safety and generate meaningful data.[26][27]

Phase I: Drug-Drug Interaction (DDI) Studies

-

Objective: To assess the pharmacokinetic (PK) and pharmacodynamic (PD) interactions between etriciguat and a potential combination drug in healthy volunteers.[28]

-

Design: Typically a crossover study where volunteers receive etriciguat alone, the combination drug alone, and both together.

-

Key Endpoints:

Phase II/III: Efficacy and Safety Studies in Patient Populations

-

Objective: To evaluate the efficacy and safety of etriciguat combination therapy for a specific cardiovascular indication (e.g., worsening HFrEF, HFpEF, PAH).

-

Design: Randomized, double-blind, placebo-controlled or active-comparator trial.

-

Key Components:

-

Patient Population: Clearly defined inclusion/exclusion criteria. For example, a study in HFrEF might enroll patients with a recent worsening event and an EF <45%, already on guideline-directed medical therapy.[1][6][29]

-

Treatment Arms:

-

Standard of Care (SoC) + Placebo

-

SoC + Etriciguat

-

SoC + Combination Drug X

-

SoC + Etriciguat + Combination Drug X (Factorial design if feasible)

-

-

Dosing: A dose-titration period based on systolic blood pressure is often employed for sGC stimulators to improve tolerability.[29][30] A starting dose of 2.5 mg or 5 mg for vericiguat, a similar drug, has been studied.[1][30]

-

Primary Endpoint: A clinically meaningful endpoint, such as the composite of cardiovascular death or first hospitalization for heart failure, or change in pulmonary vascular resistance for PAH.[6][25]

-

Secondary Endpoints: Changes in 6-minute walk distance, quality of life scores (e.g., KCCQ), and biomarkers (e.g., NT-proBNP).

-

Safety Monitoring: Close monitoring for hypotension, syncope, anemia, and other potential adverse events.[2]

-

Caption: A generalized workflow for a Phase III clinical trial of combination therapy.

Conclusion

Etriciguat, by targeting the foundational NO-sGC-cGMP pathway, holds significant promise as a component of future combination therapy regimens for complex cardiovascular diseases. Its unique mechanism of action provides a strong rationale for pairing it with drugs that act on complementary pathways, such as neurohormonal antagonists, metabolic modulators, and other classes of vasodilators. A systematic research approach, employing the robust in vitro, ex vivo, in vivo, and clinical methodologies outlined in this guide, will be essential to fully elucidate the therapeutic potential and safety of these novel combinations, ultimately paving the way for more effective treatments for patients with cardiovascular disease.

References

- Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC. (2023-11-23). Vertex AI Search.

- Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. (2023-11-23). Vertex AI Search.

- Vericiguat for the treatment of heart failure: mechanism of action and pharmacological properties compared with other emerging therapeutic options - PubMed. Vertex AI Search.

- Pre-Clinical Models of Heart Failure with Preserved Ejection Fraction - DSpace@MIT. Vertex AI Search.

- Benchmarking pre-clinical heart failure with preserved ejection fraction models: can we do better? - Ovid. Vertex AI Search.

- Heart Failure With Preserved Ejection Fraction: Heterogeneous Syndrome, Diverse Preclinical Models | Circulation Research. (2022-06-09). Vertex AI Search.

- Evaluation of large animal models for preclinical studies of heart failure with preserved ejection fraction using clinical score systems - Frontiers. (2023-03-22). Vertex AI Search.

- Vericiguat - StatPearls - NCBI Bookshelf - NIH. Vertex AI Search.

- Evaluating large Animal models of Heart Failure with hFpEF using clinical scores - emka TECHNOLOGIES. Vertex AI Search.

- Soluble guanylate cyclase stimul

- Drug-drug-gene interactions in cardiovascular medicine | PGPM - Dove Medical Press. (2022-11-02). Vertex AI Search.

- Soluble Guanylate Cyclase Stimulators and Activators: Novel Therapies for Pulmonary Vascular Disease or a Different Method of Increasing cGMP? - PubMed. Vertex AI Search.

- Soluble guanylate cyclase stimulation: an emerging option in pulmonary hypertension therapy - ERS Public

- Drug–Drug Interactions in Cardiovascular Catheterizations and Interventions. Vertex AI Search.

- Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names. (2021-10-22). Vertex AI Search.

- Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease - Frontiers. Vertex AI Search.

- Cardiovascular Drug Interactions | Thoracic Key. (2016-07-01). Vertex AI Search.

- Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC. (2022-05-20). Vertex AI Search.

- (PDF) Cardiovascular Drug–Drug Interactions (DDIs)

- Potential drug–drug interactions in patients with cardiovascular diseases: findings from a prospective observational study - PMC. (2021-07-26). Vertex AI Search.

- Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC. Vertex AI Search.

- Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation - MDPI. (2021-05-21). Vertex AI Search.

- Study on the Safety of Starting Vericiguat at 5 mg in Patients with Chronic Heart Failure with Reduced Ejection Fraction - Clinicaltrials.eu. (2025-12-11). Vertex AI Search.

- Guidelines for the measurement of vascular function and structure in isolated arteries and veins - American Journal of Physiology. Vertex AI Search.

- Guidelines for the measurement of vascular function and structure in isolated arteries and veins - American Physiological Society Journal. (2021-05-14). Vertex AI Search.

- Guidelines for the measurement of vascular function and structure in isolated arteries and veins - Augusta University Research Profiles. Vertex AI Search.

- Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo - PMC. Vertex AI Search.

- Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PubMed. (2024-06-25). Vertex AI Search.

- Safety and tolerability of a 5 mg starting dose of vericiguat among patients with heart failure: The VELOCITY study - PubMed. Vertex AI Search.

- In Vitro Activation of Soluble Guanylyl Cyclase and Nitric Oxide Release: A Comparison of NO Donors and NO Mimetics † | Request PDF - ResearchG

- Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase - MDPI. Vertex AI Search.

- Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease | Circulation - American Heart Association Journals. (2011-05-24). Vertex AI Search.

- A Study Evaluating the Effects of Ataciguat (HMR1766)

- Fixed-dose combination therapy for the prevention of atherosclerotic cardiovascular disease. (2024-03-26). Vertex AI Search.

- Study on the Effects of Riociguat in Patients with Early Pulmonary Vascular Disease. (2025-12-12). Vertex AI Search.

- Combination therapy at the start of hypertension treatment: pros and cons. (2019-09-04). Vertex AI Search.

- Which combination drug therapies are most effective for hypertension? - MDEdge. (2011-11-01). Vertex AI Search.

- Combination Therapy to Prevent Cardiovascular Disease - Virginia Commonwealth University. (2013-03-25). Vertex AI Search.

Sources

- 1. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Vericiguat for the treatment of heart failure: mechanism of action and pharmacological properties compared with other emerging therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Combination therapy at the start of hypertension treatment: pros and cons [escardio.org]

- 11. commed.vcu.edu [commed.vcu.edu]

- 12. Which combination drug therapies are most effective for hypertension? | MDedge [mdedge.com]

- 13. Soluble Guanylate Cyclase Stimulators and Activators: Novel Therapies for Pulmonary Vascular Disease or a Different Method of Increasing cGMP? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 20. Frontiers | Evaluation of large animal models for preclinical studies of heart failure with preserved ejection fraction using clinical score systems [frontiersin.org]

- 21. HFpEF: Insights into Pathophysiology and Large Animal Models [emkatech.com]

- 22. dspace.mit.edu [dspace.mit.edu]

- 23. ovid.com [ovid.com]

- 24. ahajournals.org [ahajournals.org]

- 25. clinicaltrials.eu [clinicaltrials.eu]

- 26. dovepress.com [dovepress.com]

- 27. Potential drug–drug interactions in patients with cardiovascular diseases: findings from a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cardiovascular Drug Interactions | Thoracic Key [thoracickey.com]

- 29. clinicaltrials.eu [clinicaltrials.eu]

- 30. Safety and tolerability of a 5 mg starting dose of vericiguat among patients with heart failure: The VELOCITY study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays for Screening Etriciguat Activity

This Application Note is designed for researchers and drug discovery scientists validating Etriciguat (BAY 41-2272 analogue) , a potent Soluble Guanylate Cyclase (sGC) stimulator.[1] The following protocols provide a robust framework for screening activity, verifying mechanism of action (MoA), and confirming downstream signaling.

Compound Class: sGC Stimulator (Heme-Dependent) | CAS: 402595-29-3 | Target: Soluble Guanylate Cyclase (sGC)[1]

Introduction & Mechanism of Action

Etriciguat acts as a direct stimulator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). Unlike sGC activators (which target oxidized/heme-free sGC), Etriciguat requires the sGC prosthetic heme group to be in its reduced ferrous (Fe²⁺) state.

-

Primary Mechanism: Directly binds to the α1 subunit of sGC, inducing a conformational change that increases catalytic conversion of GTP to cGMP.

-

Synergistic Effect: Sensitizes sGC to low levels of endogenous NO, resulting in a super-additive production of cGMP.

-

Downstream Effect: Elevated intracellular cGMP activates Protein Kinase G (PKG/PRKG1), leading to phosphorylation of VASP (Vasodilator-Stimulated Phosphoprotein) and subsequent smooth muscle relaxation.[1]

Mechanistic Distinction (Critical for Assay Design)

| Feature | Etriciguat (Stimulator) | Cinaciguat (Activator) |

| Heme State Requirement | Reduced Heme (Fe²⁺) | Oxidized (Fe³⁺) or Heme-free |

| Response to NO | Synergistic | Additive / None |

| Effect of ODQ (Oxidant) | Inhibition (Loss of potency) | Potentiation (Gain of potency) |

Visualizing the Signaling Pathway

The following diagram illustrates the entry point of Etriciguat within the NO-sGC-cGMP pathway and the logic for selecting VASP as a downstream readout.

Caption: Etriciguat synergizes with NO to drive sGC activation. ODQ acts as a specific inhibitor by oxidizing the heme group required for Etriciguat binding.

Primary Screening Protocol: cGMP Quantification (HTRF)

This assay measures the direct accumulation of cGMP in cells. We recommend Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET over ELISA for screening due to "mix-and-read" simplicity and higher throughput.[1]

Experimental Design

-

Cell Line: CHO-K1 (overexpressing sGC α1/β1) or Primary Rat Aortic Smooth Muscle Cells (RASMCs).[1]

-

Assay Format: 384-well low-volume white plates.

-

Detection Window: 1 hour stimulation.

Reagents & Buffer Preparation[1][3]

-

Stimulation Buffer: HBSS + 10 mM HEPES + 0.1% BSA (pH 7.4).

-

PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) .[1] Critical: sGC stimulation produces cGMP rapidly; without PDE inhibition (0.5 mM IBMX), the signal will degrade before detection.

-

NO Donor (Synergy Control): DEA-NONOate or SNP (Sodium Nitroprusside).[1]

-

Etriciguat Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest cells using Accutase (gentler than Trypsin) to preserve surface receptors.[1]

-

Seed 2,000–4,000 cells/well in 5 µL culture medium.

-

Incubate overnight at 37°C/5% CO₂.

-

-

Compound Preparation (2X):

-

Prepare Etriciguat dilution series (e.g., 0.1 nM to 10 µM) in Stimulation Buffer containing 1 mM IBMX .

-

Note: If testing synergy, add a fixed concentration of DEA-NONOate (e.g., 10 nM) to the buffer.

-

-

Treatment:

-

Add 5 µL of 2X Compound Mix to the cells.

-

Final volume: 10 µL. Final IBMX conc: 0.5 mM.

-

Incubate for 30–60 minutes at Room Temperature (RT) to prevent receptor internalization/desensitization.[1]

-

-

Lysis & Detection (HTRF):

-

Readout:

-

Measure fluorescence at 665 nm and 620 nm on a compatible plate reader (e.g., EnVision, PHERAstar).

-

Calculate Ratio:

.[1]

-

Mechanistic Validation: The "ODQ Shift" Assay

To confirm Etriciguat is a stimulator and not an activator, you must challenge the assay with ODQ .

Protocol Modification

-

Pre-treatment: Incubate cells with 10 µM ODQ for 20 minutes before adding Etriciguat.

-

Expectation:

-

Data Output: This differential response is the gold standard for classifying sGC modulators.

Functional Assay: Phospho-VASP (Ser239)

cGMP production is only the first step.[1] To prove the drug triggers physiological signaling, measure the phosphorylation of VASP at Serine 239.

Protocol (Western Blot / ELISA)

-

Seeding: Seed RASMCs in 6-well plates (2x10⁵ cells/well). Grow to 80% confluence.

-

Starvation: Serum-starve cells for 4–6 hours (reduces basal phosphorylation).

-

Treatment:

-

Lysis:

-

Wash with ice-cold PBS containing Phosphatase Inhibitors (NaF, Na₃VO₄).[1]

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Analysis:

-

Primary Ab: Anti-phospho-VASP (Ser239) [Clone 16C2 is standard].[1]

-

Normalization Ab: Total VASP or GAPDH.

-

-

Result: Etriciguat should induce a robust, dose-dependent increase in pVASP(Ser239) band intensity.[1]

Data Analysis & QC Parameters

Data Normalization Table

| Parameter | Calculation / Definition | Acceptance Criteria |

| HTRF Ratio | N/A | |

| Delta F (%) | > 500% for Max Signal | |

| Z-Factor | $1 - [(3\sigma{pos} + 3\sigma_{neg}) / | \mu_{pos} - \mu_{neg} |

| EC50 | 4-Parameter Logistic Fit (Sigmoidal) | Expected: 0.5 – 5.0 µM (depending on cell line) |

Troubleshooting Guide

-

Low Signal-to-Noise: Ensure IBMX is fresh. PDE activity in smooth muscle cells is very high; without IBMX, cGMP is hydrolyzed in seconds.

-

High Variability: Use non-enzymatic cell dissociation (Accutase/Cell Dissociation Buffer) to prevent damaging surface receptors.[1]

-

No Synergy with NO: Check the NO donor half-life.[1][2] DEA-NONOate (t½ ~2 min) requires immediate use; SNP is more stable but less potent.[1]

References

-

Stasch, J. P., et al. (2001). "NO-independent stimulators of soluble guanylate cyclase."[1][2] Nature, 410(6825), 212-215.[1] Link[1]

-

Follmann, M., et al. (2017). "The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators and Activators." Angewandte Chemie International Edition, 52(36), 9442-9462.[1] Link[1]

-

Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[1] Nature Reviews Drug Discovery, 5(9), 755-768.[1] Link

-

Cisneros, J. A., et al. (2021). "Activation mechanism of human soluble guanylate cyclase by stimulators and activators." Nature Communications, 12, 5323. Link

Sources

Troubleshooting & Optimization

Etriciguat Technical Support Center: Troubleshooting Solubility in DMSO

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Etriciguat. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when preparing and handling Etriciguat solutions in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your experiments.

Introduction to Etriciguat and the Importance of Proper Solubilization

Etriciguat is a potent and selective stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] By enhancing the production of cyclic guanosine monophosphate (cGMP), Etriciguat plays a significant role in modulating various physiological processes, making it a valuable tool in cardiovascular and related research.

Accurate and consistent experimental results begin with the proper preparation of your compound stock solutions. Solubility issues can lead to inaccurate dosing, precipitation in assays, and ultimately, unreliable data. This guide will walk you through the best practices for dissolving and storing Etriciguat in DMSO to maintain its stability and ensure the success of your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Preparing Etriciguat Stock Solutions in DMSO

Q: What is the recommended solvent and concentration for preparing an Etriciguat stock solution?

A: The recommended solvent for Etriciguat is high-purity, anhydrous DMSO. A supplier data sheet indicates that Etriciguat has a solubility of 10 mM in DMSO .[3] It is advisable to prepare a concentrated stock solution, for example, at 10 mM, which can then be further diluted to the working concentration for your specific assay. Preparing a concentrated stock minimizes the amount of DMSO introduced into your experimental system.[4]

Q: I am having trouble dissolving Etriciguat in DMSO. What could be the issue?

A: If you are experiencing difficulty dissolving Etriciguat, consider the following factors:

-

Purity and Water Content of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Water in DMSO can significantly decrease the solubility of many organic compounds.[6] Always use anhydrous DMSO from a freshly opened bottle or a properly stored container.

-

Temperature: Gentle warming can aid in the dissolution of compounds. However, excessive heat should be avoided to prevent potential degradation. A water bath set to 30-37°C is generally safe for short periods.[7]

-

Agitation: Ensure thorough mixing by vortexing or sonication. Sonication can be particularly effective in breaking up small particles and facilitating dissolution.[7]

Experimental Protocol: Preparation of a 10 mM Etriciguat Stock Solution in DMSO

Materials:

-

Etriciguat powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial with a PTFE-lined cap

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

(Optional) Water bath sonicator

Procedure:

-

Pre-weighing Preparation: Allow the Etriciguat powder to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of Etriciguat powder and transfer it to the sterile amber glass vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

-

Dissolution:

-

Tightly cap the vial and vortex for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the vial in a water bath for 5-10 minutes.

-

Gentle warming in a 37°C water bath for a short period can also be applied if necessary.[7]

-

-

Final Inspection: Once fully dissolved, the solution should be clear and free of any visible particulates.

-

Storage: Store the stock solution as recommended in the storage section below.

Storage and Stability of Etriciguat DMSO Stock Solutions

Q: How should I store my Etriciguat stock solution in DMSO?

A: For optimal stability, store your Etriciguat stock solution at -20°C in small, single-use aliquots .[7] This practice minimizes the number of freeze-thaw cycles the main stock is subjected to. Use amber glass vials with tightly sealed, PTFE-lined caps to protect the solution from light and moisture.[8]

Q: How do freeze-thaw cycles affect the stability of my Etriciguat stock solution?

A: Repeated freeze-thaw cycles can be detrimental to the stability of compounds in DMSO.[5][6] The absorption of water during each thawing and handling step can lead to a decrease in solubility and potential precipitation of the compound over time.[6] By preparing single-use aliquots, you can thaw only the amount needed for a particular experiment, preserving the integrity of the remaining stock.

Q: How long can I store my Etriciguat stock solution at -20°C?

Troubleshooting Workflow: Etriciguat Precipitation

Caption: Troubleshooting flowchart for Etriciguat precipitation in DMSO.

Application in In Vitro Assays

Q: What is a typical working concentration for Etriciguat in cell-based assays?

A: The optimal working concentration of Etriciguat will depend on the specific cell type and assay conditions. It is recommended to perform a dose-response experiment to determine the EC50 for your system. For other sGC stimulators, in vitro studies have used concentrations ranging from the nanomolar to the low micromolar range.[2][10]

Q: My Etriciguat precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?

A: This is a common issue for hydrophobic compounds.[11] Here are some strategies to mitigate precipitation upon dilution:

-

Serial Dilutions: Perform serial dilutions in your assay buffer rather than a single large dilution.

-

Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

-

Pre-warming the Buffer: Gently warming the assay buffer to 37°C may help maintain solubility.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your cells or enzyme activity.[11]

The NO-sGC-cGMP Signaling Pathway

Etriciguat acts as a stimulator of soluble guanylate cyclase (sGC). In normal physiology, nitric oxide (NO) binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12] sGC stimulators, like Etriciguat, can directly stimulate sGC and also enhance the enzyme's sensitivity to NO.[1] This leads to an amplification of the downstream signaling cascade mediated by cGMP.

Sources

- 1. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. ziath.com [ziath.com]

- 7. selleckchem.com [selleckchem.com]

- 8. dmsostore.com [dmsostore.com]

- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioivt.com [bioivt.com]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Riociguat? [synapse.patsnap.com]

Technical Support Center: A Guide to Etriciguat Storage and Stability

Welcome to the technical support center for Etriciguat. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of Etriciguat during storage. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical experience to ensure the integrity of your experiments and drug development processes.

Introduction to Etriciguat Stability

Etriciguat is a potent and selective soluble guanylate cyclase (sGC) stimulator, a class of drugs that plays a crucial role in regulating vascular tone and blood flow. The stability of Etriciguat is paramount for obtaining reliable and reproducible results in preclinical and clinical research. Degradation of the compound can lead to a loss of potency, the formation of impurities with potentially confounding biological activity, and ultimately, a misinterpretation of experimental data.

This guide will provide a comprehensive overview of the factors influencing Etriciguat's stability, recommended storage conditions, and troubleshooting strategies for common issues encountered in the laboratory. The recommendations provided are based on the chemical structure of Etriciguat, data from related sGC stimulators such as Vericiguat and Riociguat, and general principles of pharmaceutical stability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of Etriciguat.

Q1: What are the primary factors that can cause Etriciguat to degrade?

Based on its chemical structure, which includes a pyrazolopyridine core, and the nature of its therapeutic target, the primary factors of concern for Etriciguat degradation are:

-

Oxidation: The heme moiety of the sGC enzyme, which sGC stimulators interact with, is sensitive to its oxidation state. This suggests that the compounds themselves may be susceptible to oxidation, which could alter their activity. The nitrogen-containing heterocyclic rings in Etriciguat's structure could also be sites for oxidative degradation.

-

Hydrolysis: Although information on Riociguat suggests it is not hygroscopic, the presence of amide-like structures in pyrazolopyridine derivatives could make them susceptible to hydrolysis under certain pH and humidity conditions.[1]

-

Light: Photodegradation is a common issue for many pharmaceutical compounds, especially those with aromatic ring systems like Etriciguat. Some early sGC stimulators showed increased potency upon exposure to light, an undesirable characteristic for a stable drug.[2]

-

Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways, including oxidation and hydrolysis.

Q2: What are the recommended storage conditions for Etriciguat?

While specific stability studies for Etriciguat are not publicly available, we can infer appropriate storage conditions from closely related compounds in the same class.

| Compound | Recommended Storage Temperature | Protection from Light and Moisture | Reference |

| Vericiguat | 20°C to 25°C (68°F to 77°F) | Not explicitly stated, but blister and bottle packaging suggest protection. | [3] |

| Riociguat | Room temperature, 20°C to 25°C (68°F to 77°F) | Protect from moisture and light. | [4] |

Based on this data, the following storage conditions are recommended for Etriciguat to minimize degradation:

-

Temperature: Store at controlled room temperature, between 20°C to 25°C (68°F to 77°F) . Avoid freezing or exposing to high temperatures.

-

Light: Store in a light-resistant container. The original packaging, if available, is often designed for this purpose.

-

Humidity: Keep in a dry place. The use of desiccants in storage containers is a good practice, especially in humid environments. Riociguat is described as non-hygroscopic, but protection from moisture is still a prudent measure.[1]

-

Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Q3: How should I handle Etriciguat solutions?

Solutions are often more susceptible to degradation than the solid-state compound.

-

Solvent Selection: Use high-purity, degassed solvents for preparing solutions to minimize dissolved oxygen and potential contaminants.

-

pH: The solubility of the related compound Riociguat is pH-dependent, increasing at lower pH values.[1] The effect of pH on Etriciguat's stability should be experimentally determined, but it is advisable to use buffered solutions within a physiologically relevant and stable pH range.

-

Short-term Storage: For solutions intended for short-term use, it is best to prepare them fresh. If temporary storage is necessary, keep them refrigerated (2-8°C) and protected from light. Vericiguat, when crushed and mixed with water, is stable for up to 4 hours.[3]

-